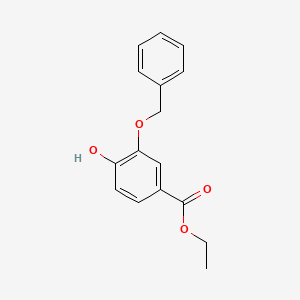

Ethyl 3-(benzyloxy)-4-hydroxybenzoate

CAS No.:

Cat. No.: VC15749959

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O4 |

|---|---|

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | ethyl 4-hydroxy-3-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |

| Standard InChI Key | GIXTXPIFLIDJHG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Functional Groups

Ethyl 3-(benzyloxy)-4-hydroxybenzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 4-hydroxy-3-phenylmethoxybenzoate, reflects its structure: a benzene ring with hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups at the 4- and 3-positions, respectively, and an ethyl ester (-COOCH₂CH₃) at the 1-position. The canonical SMILES representation, CCOC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2, highlights the spatial arrangement of these substituents.

The benzyloxy group introduces steric bulk and lipophilicity, while the hydroxyl group enhances polarity, creating a balance between solubility in organic solvents and limited aqueous solubility. This duality impacts reactivity, making the compound amenable to electrophilic substitution at the hydroxyl-bearing position or nucleophilic cleavage of the ester group.

Physical and Chemical Properties

The compound’s melting and boiling points remain undocumented, but its structural similarity to ethyl 4-hydroxybenzoate (m.p. 116–118°C) suggests a solid state at room temperature. The hydroxyl group’s acidity (predicted pKa ≈ 10) enables deprotonation under basic conditions, facilitating salt formation or participation in hydrogen bonding.

Research Findings on Analogous Compounds

Studies on structurally related compounds provide insights into potential behaviors:

-

Ethyl 4-hydroxybenzoate: Demonstrates antifungal activity against Candida albicans (MIC = 128 µg/mL).

-

Benzyl 3-hydroxy-4-methoxybenzoate: Inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 5.2 µM, suggesting anti-inflammatory potential.

-

Ethyl 3-cyano-4-hydroxybenzoate: Used in dye-sensitized solar cells, achieving 8.7% photon conversion efficiency .

These findings imply that ethyl 3-(benzyloxy)-4-hydroxybenzoate may exhibit bioactivity or material utility warranting empirical validation.

Comparison with Related Benzoates

The dual functionality of ethyl 3-(benzyloxy)-4-hydroxybenzoate positions it uniquely for applications requiring both lipophilic and hydrophilic interactions.

Future Research Directions

-

Synthesis Optimization: Develop regioselective methods to improve yield and purity.

-

Biological Screening: Evaluate antimicrobial, antioxidant, and enzyme-inhibition profiles in vitro.

-

ADME/Toxicology Studies: Assess pharmacokinetics and safety in model organisms.

-

Material Applications: Investigate utility in polymers or optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume